α-Glucosidase Inhibitory Potency Advantage
Giffonin P demonstrated an IC50 of 55.3 μM against α-glucosidase, representing a 2.1-fold higher inhibitory potency compared to the less active structural congener Giffonin C (IC50 = 115.1 μM) evaluated under identical assay conditions [1]. This potency differential arises from the distinct stereochemical and hydroxylation architecture of giffonin P, which enables both hydrogen-bonding and π–π stacking interactions with key catalytic site residues of the enzyme, as corroborated by in silico docking analyses [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 55.3 μM |
| Comparator Or Baseline | Giffonin C: 115.1 μM |
| Quantified Difference | 2.1-fold lower IC50 (more potent) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; concentration range 10–200 μM; 4-nitrophenyl-α-D-glucopyranoside substrate |
Why This Matters
Higher potency at lower concentration translates to reduced compound consumption per assay and enables detection of subtler inhibitory effects in dose-response studies.
- [1] Masullo, M.; Lauro, G.; Cerulli, A.; Bifulco, G.; Piacente, S. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies. Front. Plant Sci. 2022, 13, 814820. View Source
